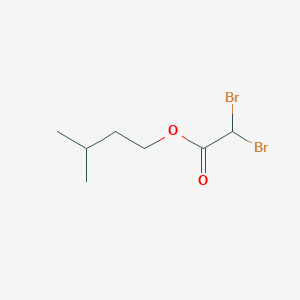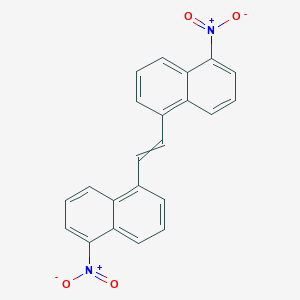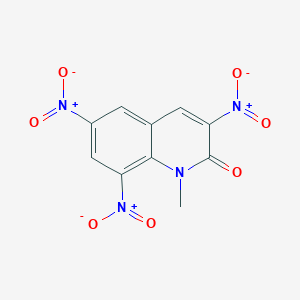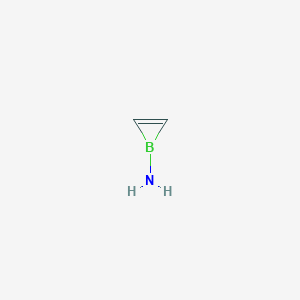![molecular formula C16H17ClO B14346982 1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene CAS No. 91259-07-3](/img/structure/B14346982.png)
1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a chlorine atom and a phenoxy group, which is further substituted with a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-4-bromobenzene with 4-(propan-2-yl)phenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation at the benzylic position, leading to the formation of benzylic alcohols or ketones.
Reduction Reactions: Reduction of the compound can yield corresponding hydrocarbons or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Major products include benzylic alcohols and ketones.
Reduction: Products include hydrocarbons and alcohols.
Scientific Research Applications
1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-phenoxybenzene: Similar structure but lacks the propan-2-yl group.
1-Chloro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the phenoxy group.
4-Chlorodiphenyl ether: Similar structure with a different substitution pattern.
Uniqueness
1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene is unique due to the presence of both a chlorine atom and a phenoxy group with a propan-2-yl substitution. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
91259-07-3 |
|---|---|
Molecular Formula |
C16H17ClO |
Molecular Weight |
260.76 g/mol |
IUPAC Name |
1-chloro-4-[(4-propan-2-ylphenoxy)methyl]benzene |
InChI |
InChI=1S/C16H17ClO/c1-12(2)14-5-9-16(10-6-14)18-11-13-3-7-15(17)8-4-13/h3-10,12H,11H2,1-2H3 |
InChI Key |
VGOVFCHIHWIPCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B14346904.png)
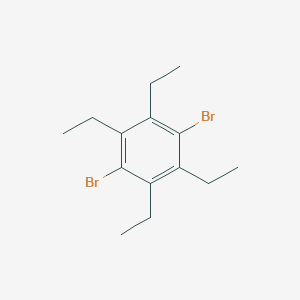

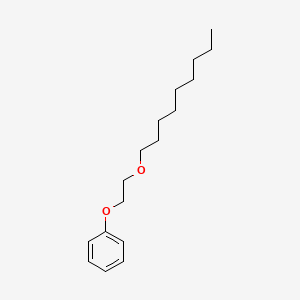
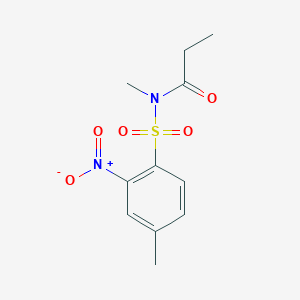
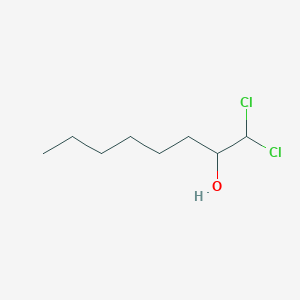

![(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14346946.png)
